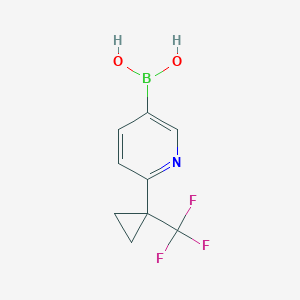

6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid typically involves several steps:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom (such as bromine) with a metal (like lithium or magnesium) followed by borylation to introduce the boronic acid group.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction to selectively introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions, due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or alcohols.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Boronic esters or alcohols.

Reduction: Boranes or hydrocarbons.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid involves its interaction with specific molecular targets:

Molecular Targets: The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a valuable tool in enzyme inhibition.

Pathways Involved: The compound can modulate various biochemical pathways by inhibiting key enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

6-(Trifluoromethyl)pyridin-3-ol: This compound shares the trifluoromethyl and pyridine moieties but lacks the boronic acid group.

Trifluoromethylpyridine: A simpler structure with only the trifluoromethyl and pyridine groups.

Uniqueness

6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is unique due to the presence of the cyclopropyl ring and the boronic acid group, which confer distinct chemical reactivity and potential for diverse applications .

Biological Activity

6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound's molecular structure features a pyridine ring with a trifluoromethyl group and a boronic acid functional group. Its chemical formula is C9H8BF3NO2, with a molecular weight of approximately 233.97 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is formed through cyclization reactions.

- Introduction of the Trifluoromethyl Group : This is achieved using trifluoromethylating agents, which can be incorporated during the synthesis of the pyridine or added post-synthetically.

- Boronation : The final step involves the introduction of the boronic acid moiety, often through reactions involving boron reagents such as B(OH)₃ or BCl₃.

Antimicrobial Properties

Recent studies have indicated that boronic acids exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

The antimicrobial action is believed to stem from the ability of boronic acids to inhibit certain enzymes involved in bacterial cell wall synthesis and protein biosynthesis. The boron atom can form covalent bonds with nucleophilic sites on proteins, disrupting their function.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence that boronic acids can exhibit anticancer properties. For example, studies have shown that certain derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Case Studies

- Study on Antimicrobial Activity : A study published in Molecules evaluated various boronic acids for their antimicrobial properties, finding that compounds with similar structural features exhibited moderate to high activity against Candida albicans and other pathogens .

- Anticancer Research : Research indicated that certain pyridine-based boronic acids could induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C9H9BF3NO2 |

|---|---|

Molecular Weight |

230.98 g/mol |

IUPAC Name |

[6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C9H9BF3NO2/c11-9(12,13)8(3-4-8)7-2-1-6(5-14-7)10(15)16/h1-2,5,15-16H,3-4H2 |

InChI Key |

CONBAUINIAPHHD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)C2(CC2)C(F)(F)F)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.